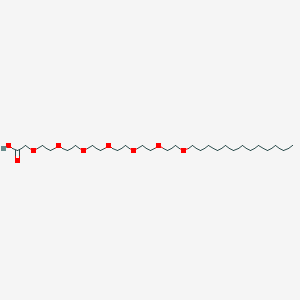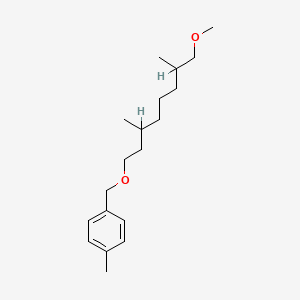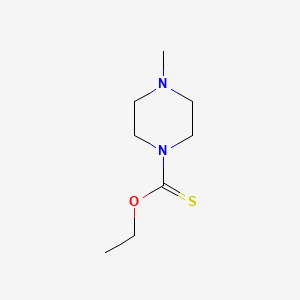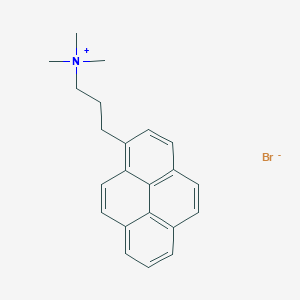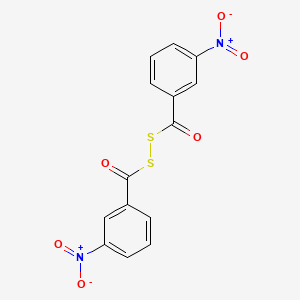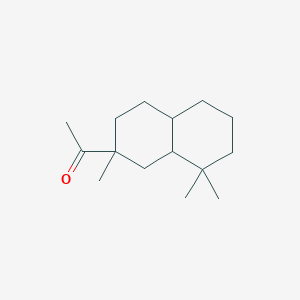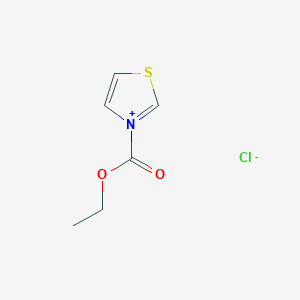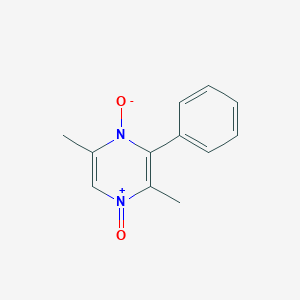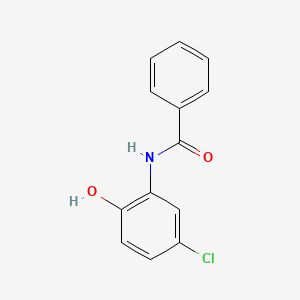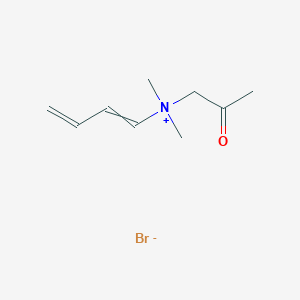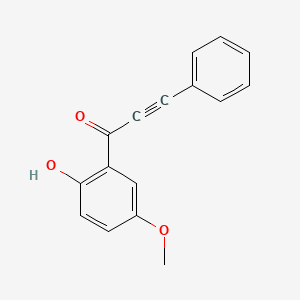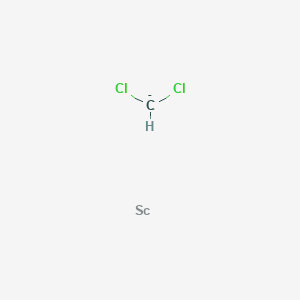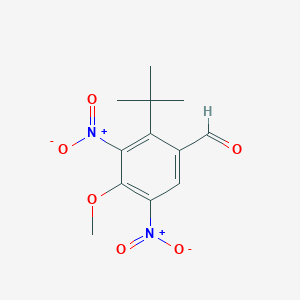
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a tert-butyl group, a methoxy group, and two nitro groups attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde typically involves the nitration of 2-tert-Butyl-4-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous nitration process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-tert-Butyl-4-methoxy-3,5-dinitrobenzoic acid.
Reduction: 2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxybenzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde: Contains amino groups instead of nitro groups, which can lead to different reactivity and biological activity.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains hydroxyl and methoxy groups, used as an antioxidant.
Uniqueness
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
99758-81-3 |
|---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-tert-butyl-4-methoxy-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)9-7(6-15)5-8(13(16)17)11(20-4)10(9)14(18)19/h5-6H,1-4H3 |
InChI Key |
KBGHHGBOKIJJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1C=O)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


